AC-Ser(tbu)-OH AC-Ser(tbu)-OH
Brand Name: Vulcanchem
CAS No.: 77285-09-7
VCID: VC21538820
InChI: InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
SMILES: CC(=O)NC(COC(C)(C)C)C(=O)O
Molecular Formula: C9H17NO4
Molecular Weight: 203,24 g/mole

AC-Ser(tbu)-OH

CAS No.: 77285-09-7

Cat. No.: VC21538820

Molecular Formula: C9H17NO4

Molecular Weight: 203,24 g/mole

* For research use only. Not for human or veterinary use.

AC-Ser(tbu)-OH - 77285-09-7

CAS No. 77285-09-7
Molecular Formula C9H17NO4
Molecular Weight 203,24 g/mole
IUPAC Name (2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
Standard InChI Key COMGVZVKADFEPL-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N[C@@H](COC(C)(C)C)C(=O)O
SMILES CC(=O)NC(COC(C)(C)C)C(=O)O
Canonical SMILES CC(=O)NC(COC(C)(C)C)C(=O)O

Chemical Structure and Properties

Molecular Structure

AC-Ser(tbu)-OH has the molecular formula C9H17NO4 with a defined stereochemistry at the alpha carbon position, specifically the (S) configuration that reflects its derivation from L-serine . The compound features three key structural components:

  • An acetyl group (AC) protecting the amino terminus

  • A tert-butyl (tBu) group protecting the serine hydroxyl side chain

  • A free carboxylic acid group at the C-terminus

The systematic IUPAC name for this compound is (2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid, which precisely describes its structural elements . The structure can be represented by the SMILES notation: CC(=O)NC@@HC(=O)O, encoding both its connectivity and stereochemistry .

Physical Properties

The physical properties of AC-Ser(tbu)-OH make it suitable for various synthetic applications, particularly in peptide chemistry. These properties are summarized in the table below:

PropertyValue
Molecular Weight203.24 g/mol
Exact Mass203.11575802 Da
XLogP3-AA0
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Table 1: Physical properties of AC-Ser(tbu)-OH as computed by various algorithms

These properties influence the compound's solubility profile, making it compatible with common solvents used in peptide synthesis while maintaining sufficient stability during storage and handling.

Chemical Properties

The chemical behavior of AC-Ser(tbu)-OH is primarily determined by its functional groups and protection pattern:

  • The carboxylic acid group (C-terminus) remains reactive for peptide bond formation

  • The acetylated amino group (N-terminus) is protected and unreactive during coupling reactions

  • The tert-butyl protected hydroxyl side chain remains stable during standard peptide synthesis conditions

The tert-butyl protecting group on the serine hydroxyl demonstrates stability under basic conditions commonly used in Fmoc-based peptide synthesis but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) . This orthogonal protection strategy allows for selective deprotection during different stages of peptide synthesis, making it a versatile building block.

Nomenclature and Identification

Naming Conventions

AC-Ser(tbu)-OH follows the standard nomenclature used for protected amino acids in peptide chemistry. The name consists of distinct components that identify its structure:

  • "AC" - representing the acetyl protecting group on the N-terminus

  • "Ser" - the three-letter code for serine

  • "(tbu)" - indicating the tert-butyl protecting group on the side chain hydroxyl

  • "OH" - denoting the free carboxylic acid at the C-terminus

Alternative names for this compound include:

  • N-acetyl-O-tert-butyl-L-serine

  • (2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid

  • N-Acetyl-O-(1,1-dimethylethyl)-L-serine

  • Acetyl-O-tert-butyl-L-serine

Registry Numbers and Identifiers

AC-Ser(tbu)-OH can be identified through various registry systems and identifiers as outlined in the table below:

Identifier TypeValue
CAS Registry Number77285-09-7
PubChem CID7019612
InChIInChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
InChIKeyCOMGVZVKADFEPL-ZETCQYMHSA-N
ChEMBL IDCHEMBL1221836
DSSTox Substance IDDTXSID10427143
WikidataQ82239861

Table 2: Identification codes and registry numbers for AC-Ser(tbu)-OH

These identifiers ensure precise identification and retrieval of information about this compound across different chemical databases and literature sources, facilitating research and development activities.

Applications in Peptide Synthesis

Role as a Protected Amino Acid

AC-Ser(tbu)-OH serves a critical role in peptide synthesis as a protected derivative of serine. The protection strategy employed in this compound aligns with the fundamental principles of peptide chemistry, where selective protection and deprotection of reactive functional groups is essential for successful synthesis.

While the search results specifically mention Fmoc-Ser(tBu)-OH in the context of Fmoc-based peptide synthesis strategies , the principles of side chain protection with tert-butyl groups remain applicable to AC-Ser(tbu)-OH. The tert-butyl protection of serine's hydroxyl group prevents unwanted side reactions during peptide coupling steps, a protection strategy that is particularly important because the serine hydroxyl is nucleophilic and could otherwise participate in side reactions during carboxyl activation.

Advantages in Peptide Chemistry

The tert-butyl protection of serine offers several advantages in peptide synthesis:

  • Stability during basic conditions commonly used in peptide synthesis protocols

  • Clean removal under acidic conditions (typically with TFA)

  • Prevention of side reactions that could lead to branched or crosslinked peptides

  • Compatibility with various coupling reagents and methods

The acetyl group (AC) at the N-terminus provides permanent protection of the amino group, making AC-Ser(tbu)-OH useful for introducing protected serine at the N-terminus of a peptide or for creating peptide fragments with protected N-termini. This differs from temporary protecting groups like Fmoc or Boc that are designed to be removed during the synthesis process .

Comparative Analysis

Related Protected Serine Derivatives

AC-Ser(tbu)-OH belongs to a family of protected serine derivatives used in peptide synthesis. A comparison with related compounds highlights its specific characteristics:

Protected Serine DerivativeN-ProtectionSide Chain ProtectionPrimary Application
AC-Ser(tbu)-OHAcetyl (permanent)tert-butylSpecialized peptide synthesis
Fmoc-Ser(tBu)-OHFmoc (removable)tert-butylStandard Fmoc-based peptide synthesis
Boc-Ser(Bzl)-OHBoc (removable)BenzylStandard Boc-based peptide synthesis
Boc-Ser(tBu)-OHBoc (removable)tert-butylMixed protection strategy synthesis

Table 3: Comparison of AC-Ser(tbu)-OH with related protected serine derivatives

Protection Group Chemistry

The tert-butyl protection employed in AC-Ser(tbu)-OH is part of a broader protection strategy in peptide chemistry. Research has shown that tert-butyl ethers provide excellent protection for hydroxyl functional groups under a wide range of conditions.

The tert-butyl group used for serine protection is:

  • Stable to basic conditions and nucleophiles

  • Cleaved by trifluoroacetic acid (TFA)

  • Potentially removable with other strong acids like TFMSA (trifluoromethanesulfonic acid) or HF under specific conditions

This protection profile allows for orthogonal deprotection strategies when multiple protecting groups are present in a molecule.

Reactivity Profile

Chemical Behavior

The reactivity of AC-Ser(tbu)-OH is characterized by:

  • The free carboxylic acid group, which can be activated for peptide coupling using standard methods

  • The protected hydroxyl side chain, which remains inert during peptide synthesis operations

  • The acetylated N-terminus, which is permanently protected and unreactive under typical peptide synthesis conditions

From the search results, we can infer that the tert-butyl protecting group demonstrates stability characteristics similar to those observed in Fmoc-Ser(tBu)-OH, remaining intact during coupling reactions but being susceptible to acidic cleavage conditions .

Deprotection Strategies

The tert-butyl group protecting the serine hydroxyl in AC-Ser(tbu)-OH can be removed using:

  • Trifluoroacetic acid (TFA), typically at high concentrations (90-95%)

  • Strong acids like HF or TFMSA under controlled conditions

  • Lewis acids such as trimethylsilyl bromide (TMSBr) with appropriate scavengers

The search results indicate that deprotection conditions must be carefully controlled to avoid side reactions, particularly when sensitive amino acid residues like tryptophan or methionine are present in the peptide sequence .

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